molecular formula C7H12O B13554518 3-Methylenecyclohexanol

3-Methylenecyclohexanol

Cat. No.: B13554518
M. Wt: 112.17 g/mol
InChI Key: VARYHQIEXNCEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylidenecyclohexan-1-ol is an organic compound with the molecular formula C7H12O It is a cyclohexane derivative featuring a hydroxyl group (-OH) and a methylene group (=CH2) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylidenecyclohexan-1-ol can be synthesized through several methods. One common approach involves the Wittig reaction, where cyclohexanone reacts with a suitable phosphonium ylide to form the desired product. Another method includes the reaction of cyclohexanone with Tebbe’s reagent, which also yields 3-methylidenecyclohexan-1-ol .

Industrial Production Methods: Industrial production of 3-methylidenecyclohexan-1-ol typically involves large-scale Wittig reactions or Tebbe’s reagent reactions. These methods are favored due to their efficiency and the relatively high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenecyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanal derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various halogenated cyclohexane derivatives.

Scientific Research Applications

3-Methylidenecyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methylidenecyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The methylene group can participate in various chemical reactions, altering the compound’s properties and effects. These interactions can affect biological pathways and processes, making the compound of interest for further research .

Comparison with Similar Compounds

    Methylenecyclohexane: Similar in structure but lacks the hydroxyl group.

    Cyclohexanol: Contains a hydroxyl group but lacks the methylene group.

    Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness: 3-Methylidenecyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a methylene group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

3-methylidenecyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYHQIEXNCEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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